4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-carboxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.
Reduction: Formation of 4-methoxy-3-[(pyridin-2-ylmethyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is primarily used in proteomics research . It serves as a tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for diagnostic or therapeutic use .
Mechanism of Action
The exact mechanism of action for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is not well-documented. compounds with similar structures often interact with specific proteins or enzymes, inhibiting or modifying their activity. The sulfonamide group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
- 4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid
Uniqueness
4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring and the position of the pyridinylmethyl group. This unique structure may confer specific binding properties and biological activities that differ from its analogs.
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-12-6-5-10(14(17)18)8-13(12)22(19,20)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRAEHGOQFMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665329 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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